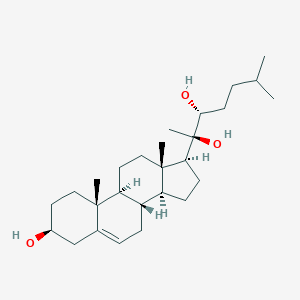

![molecular formula C10H11BrFN B121584 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine CAS No. 937619-34-6](/img/structure/B121584.png)

3-[(5-Bromo-2-fluorophenyl)methyl]azetidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

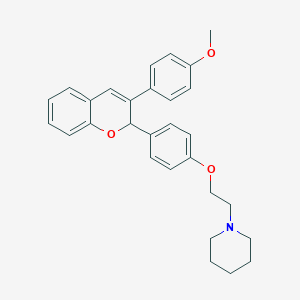

The compound "3-[(5-Bromo-2-fluorophenyl)methyl]azetidine" is a structurally unique molecule that is not directly mentioned in the provided papers. However, the papers do discuss various azetidine derivatives and their synthesis, which can provide insights into the potential characteristics and synthetic pathways that might be relevant for the compound .

Synthesis Analysis

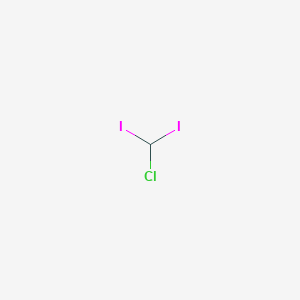

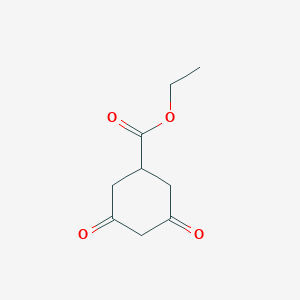

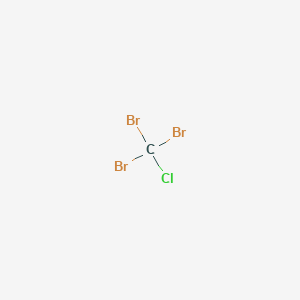

The synthesis of azetidine derivatives often involves key steps such as bromofluorination, reduction, and cyclization. For instance, the synthesis of 3-fluoroazetidine-3-carboxylic acid was achieved through bromofluorination followed by reduction and ring closure . Similarly, the synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines also utilized bromofluorination of alkenyl azides, followed by reduction and cyclization . These methods suggest that the synthesis of "this compound" could potentially involve similar steps, starting from an appropriately substituted alkenyl azide or other suitable precursors.

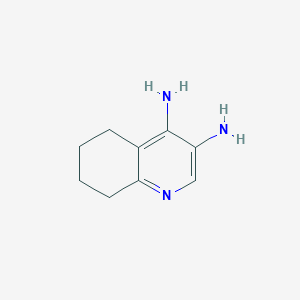

Molecular Structure Analysis

Azetidines are four-membered nitrogen-containing heterocycles that can serve as building blocks in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds . The presence of substituents such as bromo and fluoro groups can significantly influence the electronic properties and steric hindrance of the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Azetidine derivatives can participate in various chemical reactions, including coupling reactions, as demonstrated by the synthesis of a novel ligand for nicotinic receptors through a Stille coupling . The presence of halogen substituents, such as bromo and fluoro, in the azetidine ring can make these compounds suitable for further functionalization through nucleophilic substitution or cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their substituents. For example, the introduction of a fluoro group can increase the lipophilicity of the molecule, which is an important factor in drug design . The bromo and fluoro substituents in "this compound" are likely to affect its boiling point, solubility, and stability, as well as its potential biological activity.

作用机制

属性

IUPAC Name |

3-[(5-bromo-2-fluorophenyl)methyl]azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c11-9-1-2-10(12)8(4-9)3-7-5-13-6-7/h1-2,4,7,13H,3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVKEZSBCXVRLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=C(C=CC(=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588370 |

Source

|

| Record name | 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937619-34-6 |

Source

|

| Record name | 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)

![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B121537.png)